molecular formula C7H16Cl2N2O B1404947 N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride CAS No. 1403767-34-9

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Cat. No. B1404947
M. Wt: 215.12 g/mol
InChI Key: WIROGUASPOUDJH-UHFFFAOYSA-N
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Description

“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1403767-34-9 . It has a molecular weight of 215.12 . The IUPAC name for this compound is N-methyl-N-(3-oxetanyl)-3-azetidinamine dihydrochloride .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings can be achieved through aza-Michael addition . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Degradation and Environmental Impacts

  • Degradation of Nitrogen-Containing Compounds: Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. These processes are crucial for addressing the global concern regarding toxic amino-compounds in water. AOPs like ozone and Fenton processes show high reactivity towards degrading amines, dyes, and pesticides, with degradation efficiency varying with pH and other conditions (Bhat & Gogate, 2021).

Synthesis and Pharmacological Effects

  • Synthesis of N-Heterocycles: Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as pivotal in the asymmetric synthesis of amines and their derivatives. This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, significant in creating therapeutically relevant compounds (Philip et al., 2020).

Environmental and Health Considerations

  • Toxicity and Health Effects of Nitrogen Compounds: Total Volatile Basic Nitrogen (TVB-N) and its components, like Trimethylamine (TMA), have been studied for their health effects. TMA, for example, is associated with non-communicable diseases like atherosclerosis and diabetes. Understanding these effects and the biochemical pathways of TVB-N formation can inform the safety and quality control of meat and other food products (Bekhit et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 .

Future Directions

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the development of new compounds using “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride”.

properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROGUASPOUDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

CAS RN

1403767-34-9
Record name N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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